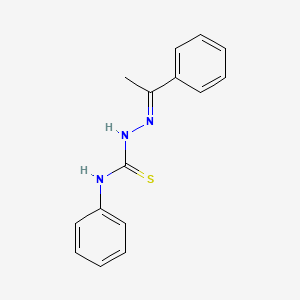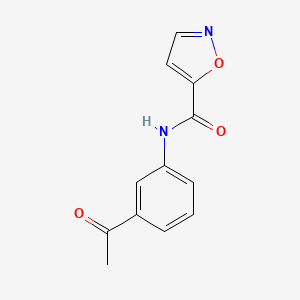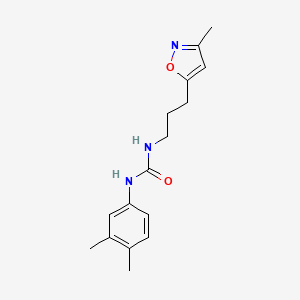
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-dimethyl-TIQ) is a compound that has been associated with inducing a Parkinson-like syndrome. The compound is a derivative of tetrahydroisoquinoline (TIQ), which is a structural component of various natural alkaloids with diverse biological activities, including bronchodilators, antiseptics, and muscle relaxants . The TIQ scaffold is of significant interest in pharmacology due to its presence in many active natural alkaloids and its potential for synthetic analogs to modulate dopamine and serotonergic systems .
Synthesis Analysis
The synthesis of four stereoisomers of 1,3-dimethyl-TIQ has been achieved through two different routes, starting from alaninol and 1-phenylethylamine as chiral sources. The Pummerer reaction was a key step in the synthesis process, leading to enantiomerically pure compounds prepared in a stereochemically unambiguous manner . Other synthetic approaches for related TIQ derivatives include the Bischler-Napieralski cyclization, Pictet-Spengler ring closure, and Pomeranz-Fritsch reaction, although these methods have limitations in some cases .
Molecular Structure Analysis
The molecular structure and conformation of 1,3-dimethyl-TIQ and its stereoisomers have been discussed based on circular dichroism (CD), proton nuclear magnetic resonance (1H-NMR) spectra, and steric energies . Additionally, the crystal structure of bis-tetrahydroisoquinoline derivatives has been established, which helps in understanding the absolute configuration and conformation of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TIQ derivatives often include acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid . These reactions are crucial for constructing the TIQ ring system and introducing various substituents that can alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of TIQ derivatives are influenced by their molecular structure. For instance, the N-hydroxyamide of a TIQ derivative with antifungal activity has been shown to exist in the form of an enamino-ketone-hydroxamic isomer in both crystalline state and solutions . The charges on the atoms of the tetrahydroisoquinoline fragment and its substituents play a role in the compound's reactivity and interactions.
Relevant Case Studies
Case studies have demonstrated the analgesic and anti-inflammatory effects of certain TIQ derivatives. For example, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced anti-inflammatory effects and analgesic activity, suggesting its potential use as a non-narcotic analgesic in medical practice . These findings highlight the importance of TIQ derivatives in drug development and their potential therapeutic applications.
科学的研究の応用
Conformational Analysis
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been analyzed for its conformational equilibria. Studies have determined the conformational equilibria of its monomethyl and dimethyl homologs, contributing to understanding the compound's chemical behavior and potential applications (Olefirowicz & Eliel, 1997).
Analgesic and Anti-Inflammatory Effects
Research on 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives has shown promising analgesic and anti-inflammatory effects. Such findings are crucial for the development of non-narcotic analgesics and understanding the compound's role in medical practice (Rakhmanova et al., 2022).
Anticoagulant Activity
Studies have explored the anticoagulant activity of hydrochlorides of synthesized 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives. This research is pivotal for understanding the compound's potential in therapeutic applications related to blood coagulation (Glushkov et al., 2006).
Local Anesthetic Activity and Toxicity
Investigations into the local anesthetic activity and acute toxicity of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives have been conducted. These studies are essential for evaluating the compound's safety profile and effectiveness as a local anesthetic (Azamatov et al., 2023).
Synthesis of Stereioisomers
Research has been dedicated to the synthesis of different stereoisomers of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline. Such studies are significant for understanding the structural and chemical diversity of the compound, which can influence its biological activity and application (Toda et al., 2000).
Metal Complex Formation
Studies have also been conducted on the formation of metal complexes with 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives. This research is crucial for exploring the compound's potential applications in inorganic chemistry and materials science (Sokol et al., 2004).
Safety and Hazards
作用機序
Action Environment:
Environmental factors play a pivotal role in 1MeTIQ’s efficacy and stability. These include pH, temperature, and interactions with other compounds. Additionally, variations in individual metabolism and genetic factors contribute to its overall impact.
For further reading, you might find these references helpful:
特性
IUPAC Name |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-7-10-5-3-4-6-11(10)9(2)12-8;/h3-6,8-9,12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKIQWAFGHJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127662-53-7 |
Source


|
| Record name | 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)
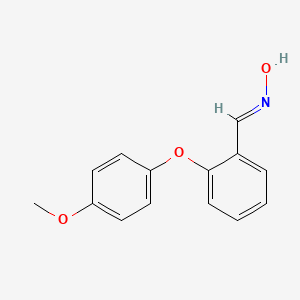

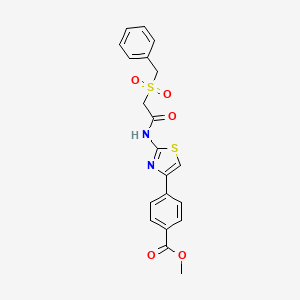
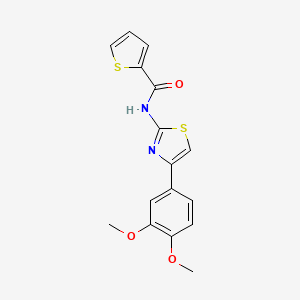
![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)
![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)
